molecular formula C5H6N2O3 B1604713 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 882872-13-1

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1604713
CAS No.: 882872-13-1
M. Wt: 142.11 g/mol
InChI Key: HUMSUAIRAJXARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the class of dihydropyrimidinones. This compound is notable for its unique structure, which includes two hydroxyl groups and a methyl group attached to a dihydropyrimidinone ring. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, using hydrochloric acid as a catalyst, the reaction can be carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing solid acid catalysts such as Montmorillonite-KSF. This approach not only enhances the yield but also reduces reaction times and allows for solvent-free conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce fully saturated dihydropyrimidines.

Scientific Research Applications

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact pathways involved may vary depending on the specific derivative and the type of cancer cell line .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar structure but differs in the ring system and functional groups.

    3,4-Dihydropyrimidin-2(1H)-one: Another related compound with a different substitution pattern on the pyrimidinone ring.

Uniqueness

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl group contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-hydroxy-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2,9H,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMSUAIRAJXARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353023
Record name 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882872-13-1
Record name 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.